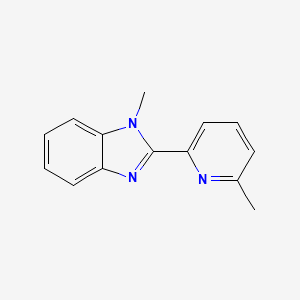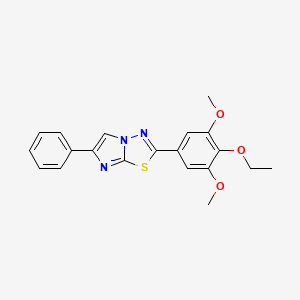![molecular formula C23H26BrN5O2 B12932596 N-[2-(4-{[3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propyl]amino}phenyl)ethyl]-2-bromoacetamide CAS No. 15473-84-4](/img/structure/B12932596.png)
N-[2-(4-{[3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propyl]amino}phenyl)ethyl]-2-bromoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-bromoacetamide is a synthetic organic compound that belongs to the class of bromoacetamides. This compound is characterized by its complex structure, which includes a pyrimidine ring, a phenyl group, and a bromoacetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-bromoacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.
Attachment of the Propyl Chain: The propyl chain can be attached through alkylation reactions.
Formation of the Bromoacetamide Moiety:
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-bromoacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromoacetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-bromoacetamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular responses.
Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of bromoacetamide.
N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-iodoacetamide: Contains an iodoacetamide group.
Uniqueness
The uniqueness of N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-bromoacetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
15473-84-4 |
|---|---|
Molecular Formula |
C23H26BrN5O2 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
N-[2-[4-[3-(2-amino-6-oxo-4-phenyl-1H-pyrimidin-5-yl)propylamino]phenyl]ethyl]-2-bromoacetamide |
InChI |
InChI=1S/C23H26BrN5O2/c24-15-20(30)27-14-12-16-8-10-18(11-9-16)26-13-4-7-19-21(17-5-2-1-3-6-17)28-23(25)29-22(19)31/h1-3,5-6,8-11,26H,4,7,12-15H2,(H,27,30)(H3,25,28,29,31) |
InChI Key |
SPQLGJIMTZSSOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)CCCNC3=CC=C(C=C3)CCNC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12932514.png)
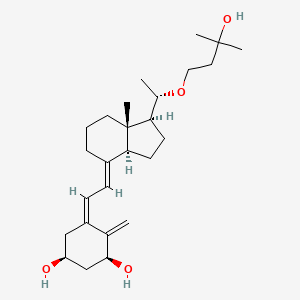
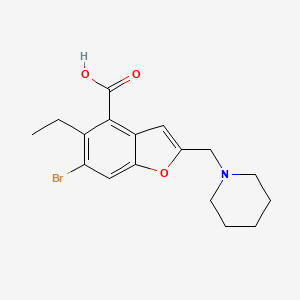
![Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]-](/img/structure/B12932539.png)
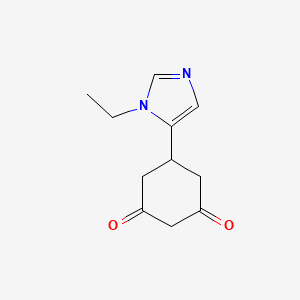
![4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]](/img/structure/B12932555.png)
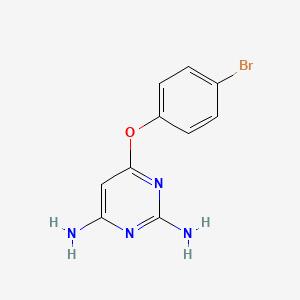
![Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester](/img/structure/B12932579.png)
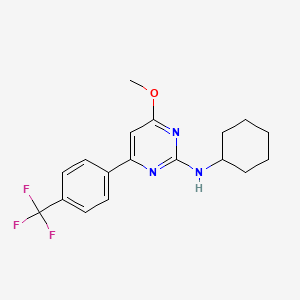
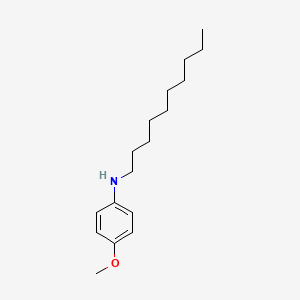
![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine](/img/structure/B12932586.png)
![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B12932589.png)
